Enalaprilat dihydrate
Enalaprilat dihydrate
Enalaprilat dihydrate is the dihydrate form of enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor that is used (often in the form of its prodrug, enalapril) in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. Unlike enalapril, enalaprilat is not absorbed by mouth but is administered by intravenous injection. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It contains an enalaprilat (anhydrous).
Enalaprilat is the active metabolite of the pro-drug enalapril, a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Enalaprilat prevents the conversion of angiotensin I into angiotensin II by inhibiting ACE, thereby leading to decreased vasopressor activity and resulting in vasodilation. This agent also decreases aldosterone secretion by the adrenal cortex, which leads to an increase in natriuresis.
The active metabolite of ENALAPRIL and one of the potent, intravenously administered, ANGIOTENSIN-CONVERTING ENZYME INHIBITORS. It is an effective agent for the treatment of essential hypertension and has beneficial hemodynamic effects in heart failure. The drug produces renal vasodilation with an increase in sodium excretion.
Enalaprilat is the active metabolite of the pro-drug enalapril, a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Enalaprilat prevents the conversion of angiotensin I into angiotensin II by inhibiting ACE, thereby leading to decreased vasopressor activity and resulting in vasodilation. This agent also decreases aldosterone secretion by the adrenal cortex, which leads to an increase in natriuresis.
The active metabolite of ENALAPRIL and one of the potent, intravenously administered, ANGIOTENSIN-CONVERTING ENZYME INHIBITORS. It is an effective agent for the treatment of essential hypertension and has beneficial hemodynamic effects in heart failure. The drug produces renal vasodilation with an increase in sodium excretion.
Brand Name:
Vulcanchem
CAS No.:
84680-54-6
VCID:
VC20759293
InChI:
InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1
SMILES:
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O
Molecular Formula:
C18H26N2O6
Molecular Weight:
366.4 g/mol
Enalaprilat dihydrate
CAS No.: 84680-54-6
APIs
VCID: VC20759293
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Enalaprilat dihydrate is the dihydrate form of enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor that is used (often in the form of its prodrug, enalapril) in the treatment of hypertension and heart failure, for reduction of proteinuria and renal disease in patients with nephropathies, and for the prevention of stroke, myocardial infarction, and cardiac death in high-risk patients. Unlike enalapril, enalaprilat is not absorbed by mouth but is administered by intravenous injection. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and an antihypertensive agent. It contains an enalaprilat (anhydrous). Enalaprilat is the active metabolite of the pro-drug enalapril, a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Enalaprilat prevents the conversion of angiotensin I into angiotensin II by inhibiting ACE, thereby leading to decreased vasopressor activity and resulting in vasodilation. This agent also decreases aldosterone secretion by the adrenal cortex, which leads to an increase in natriuresis. The active metabolite of ENALAPRIL and one of the potent, intravenously administered, ANGIOTENSIN-CONVERTING ENZYME INHIBITORS. It is an effective agent for the treatment of essential hypertension and has beneficial hemodynamic effects in heart failure. The drug produces renal vasodilation with an increase in sodium excretion. |
---|---|
CAS No. | 84680-54-6 |
Product Name | Enalaprilat dihydrate |
Molecular Formula | C18H26N2O6 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |
Standard InChIKey | MFNXXPRUKGSARH-XJPBFQKESA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |
SMILES | CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |
Canonical SMILES | CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 148 - 151 °C |
Physical Description | Solid |
Related CAS | 76420-72-9 (anhydrous) |
Synonyms | 1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate Enalaprilat Enalaprilat Anhydrous Enalaprilat Citrate, Anhydrous Enalaprilat Dihydrate Enalaprilat, (R)-Isomer, Anhydrous Enalaprilic Acid MK 422 MK-422 MK422 Pres iv Vasotec Xanef |
PubChem Compound | 49800013 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume